ランソプラゾールスルホン-d4

概要

説明

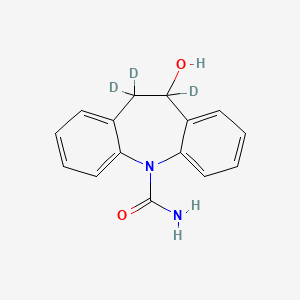

Lansoprazole Sulfone-d4, also known as AG-1813-d4, is the deuterium labeled Lansoprazole sulfone . It is an orally active and selective inhibitor of H+, K±ATPase . Lansoprazole Sulfone-d4 can significantly stimulate gastric acid secretion by inhibiting H+, K±ATPase . It has potential applications in duodenal ulcer, gastric ulcer, gastroesophageal reflux disease, and Zollinger Ellison disease .

Molecular Structure Analysis

The molecular weight of Lansoprazole Sulfone-d4 is 389.39 . Its molecular formula is C16H10D4F3N3O3S . The crystal structure of Lansoprazole Sulfone, a related compound, has been described as having a ‘Z’ shape in the crystal structure .科学的研究の応用

薬物動態研究

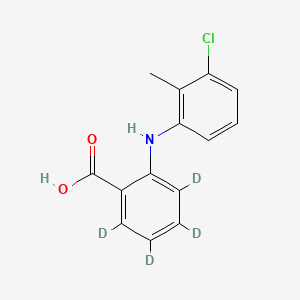

ランソプラゾールスルホン-d4は、ランソプラゾールの代謝を理解するための薬物動態研究で使用されます。 これは、多くのプロトンポンプ阻害剤の代謝に不可欠な、シトクロムP450(CYP)2C19活性を定量するための内部標準として役立ちます {svg_1}.

薬物代謝研究

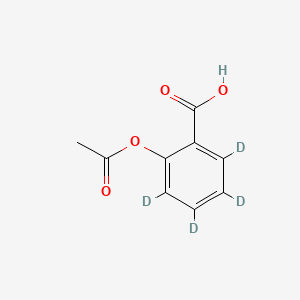

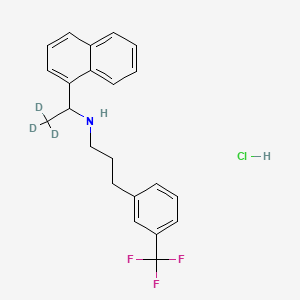

研究者はthis compoundを使用して、ランソプラゾールの代謝経路を調べます。 これは、活性代謝産物とその人体への影響を特定するのに役立ちます {svg_2}.

分析方法の開発

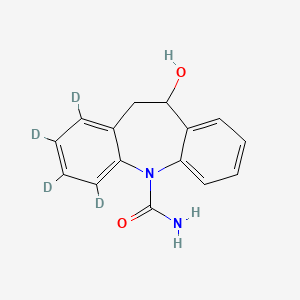

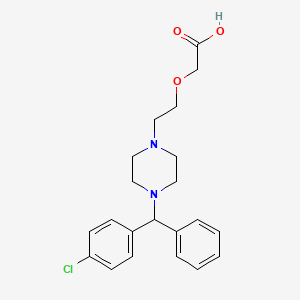

This compoundは、生物学的サンプル中のランソプラゾールレベルを正確に測定するためのHPLCなどの新しい分析方法を開発する上で役立ちます {svg_3}.

バイオアベイラビリティ研究

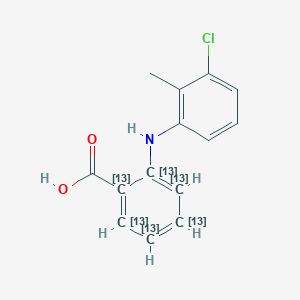

この化合物は、ランソプラゾールのバイオアベイラビリティを研究するために使用されます。これは、薬物の投与量と有効性を決定するために重要です {svg_4}.

治療薬モニタリング

治療薬モニタリングでは、this compoundは、血漿中のランソプラゾールの濃度を追跡し、最適な治療レベルが維持されるようにするのに役立ちます {svg_5}.

薬物送達研究

This compoundは、ナノスポンジや徐放性製剤などの薬物送達システムを改善することに焦点を当てた研究で使用できます。これにより、ランソプラゾールの有効性を高め、副作用を軽減できます {svg_6}.

化学的安定性試験

This compoundを使用すると、さまざまな条件下でのランソプラゾールの安定性を評価できます。これは、安定な医薬品製剤の開発に不可欠です {svg_7}.

比較研究

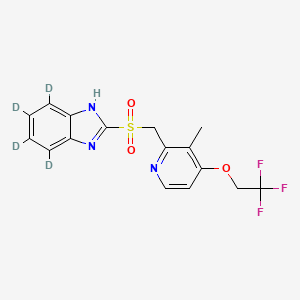

This compoundは、胃疾患の治療において、ランソプラゾールの有効性を他のプロトンポンプ阻害剤と比較評価するために使用されます {svg_8}.

これらのアプリケーションはそれぞれ、特に薬物開発と患者ケアの分野における医学の進歩に重要な役割を果たしています。 This compoundは、正確な標識と高純度を備え、これらの分野の研究者にとって貴重なツールです {svg_9}.

作用機序

Target of Action

Lansoprazole Sulfone-d4, like its parent compound Lansoprazole, primarily targets the gastric H,K-ATPase pumps . These pumps are responsible for the secretion of gastric acid, and their inhibition leads to a decrease in acid production .

Mode of Action

Lansoprazole Sulfone-d4 reduces gastric acid secretion by interacting with its target, the gastric H,K-ATPase pumps . It is a proton pump inhibitor (PPI) and works by blocking the final step in gastric acid production . This interaction results in the effective promotion of healing in ulcerative diseases and the treatment of gastroesophageal reflux disease (GERD) along with other pathologies caused by excessive acid secretion .

Biochemical Pathways

The metabolism of Lansoprazole involves two main pathways. The 5-hydroxylation of Lansoprazole is primarily catalyzed by the enzyme CYP2C19, whereas the sulfoxidation of Lansoprazole to form Lansoprazole Sulfone is primarily catalyzed by CYP3A4 .

Result of Action

The primary result of Lansoprazole Sulfone-d4’s action is the reduction of gastric acid secretion . This leads to the healing of gastrointestinal ulcers, treatment of symptoms of gastroesophageal reflux disease (GERD), eradication of Helicobacter pylori, and treatment of hypersecretory conditions such as Zollinger-Ellison Syndrome .

Action Environment

The action of Lansoprazole Sulfone-d4 is influenced by the acidic environment of the stomach. The drug is an acid-activated prodrug that converts to sulfenic acids or sulfenamides in the acidic secretory canaliculi of the stomach’s parietal cells . This environment is crucial for the drug’s activation and subsequent action .

Safety and Hazards

生化学分析

Biochemical Properties

Lansoprazole Sulfone-d4 acts as a selective inhibitor of the H+, K±ATPase enzyme, which is crucial for gastric acid secretion. By inhibiting this enzyme, Lansoprazole Sulfone-d4 effectively reduces gastric acid production. The compound interacts with the H+, K±ATPase enzyme by binding to the sulfhydryl groups of cysteine residues, leading to irreversible inhibition . This interaction is essential for its therapeutic effects in reducing gastric acid secretion.

Cellular Effects

Lansoprazole Sulfone-d4 influences various cellular processes, particularly in gastric parietal cells. It inhibits the H+, K±ATPase enzyme, leading to a significant reduction in gastric acid secretion. This inhibition affects cell signaling pathways related to acid production and can alter gene expression associated with gastric acid regulation . Additionally, Lansoprazole Sulfone-d4 has been shown to exert antioxidant effects through the induction of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, providing cytoprotection against oxidative stress .

Molecular Mechanism

At the molecular level, Lansoprazole Sulfone-d4 exerts its effects by binding to the H+, K±ATPase enzyme in the gastric parietal cells. This binding occurs at the sulfhydryl groups of cysteine residues, leading to irreversible inhibition of the enzyme . The inhibition of H+, K±ATPase prevents the final step of gastric acid secretion, thereby reducing acid production. Additionally, Lansoprazole Sulfone-d4 can activate the Nrf2 pathway, enhancing the expression of antioxidant genes and providing protection against oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, Lansoprazole Sulfone-d4 has shown stability over time, maintaining its inhibitory effects on the H+, K±ATPase enzyme. Studies have demonstrated that the compound remains effective in reducing gastric acid secretion over extended periods

Dosage Effects in Animal Models

In animal models, the effects of Lansoprazole Sulfone-d4 vary with different dosages. At therapeutic doses, the compound effectively inhibits gastric acid secretion without significant adverse effects . At higher doses, Lansoprazole Sulfone-d4 may cause toxic effects, including alterations in liver enzyme levels and potential hepatotoxicity . These findings highlight the importance of dose optimization to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

Lansoprazole Sulfone-d4 is primarily metabolized in the liver through oxidative metabolism. The major metabolic pathways involve hydroxylation to 5-hydroxy Lansoprazole and sulfoxidation to Lansoprazole Sulfone . These reactions are mediated by cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4 . The deuterium labeling in Lansoprazole Sulfone-d4 enhances its stability and allows for more precise tracking of its metabolic fate.

Transport and Distribution

Lansoprazole Sulfone-d4 is transported and distributed within cells and tissues through various mechanisms. It is absorbed into the systemic circulation and accumulates in the acidic secretory canaliculi of gastric parietal cells . The compound’s distribution is influenced by its interaction with transporters and binding proteins, which facilitate its localization to target sites. The deuterium labeling enhances its stability and allows for more accurate tracking of its distribution within the body.

Subcellular Localization

Lansoprazole Sulfone-d4 is primarily localized in the secretory canaliculi of gastric parietal cells, where it exerts its inhibitory effects on the H+, K±ATPase enzyme . The compound’s subcellular localization is directed by targeting signals and post-translational modifications that ensure its accumulation in the appropriate cellular compartments. This precise localization is crucial for its therapeutic efficacy in reducing gastric acid secretion.

特性

IUPAC Name |

4,5,6,7-tetradeuterio-2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfonyl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3N3O3S/c1-10-13(20-7-6-14(10)25-9-16(17,18)19)8-26(23,24)15-21-11-4-2-3-5-12(11)22-15/h2-7H,8-9H2,1H3,(H,21,22)/i2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVMJMCGRSSSSDJ-QFFDRWTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1CS(=O)(=O)C2=NC3=CC=CC=C3N2)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])NC(=N2)S(=O)(=O)CC3=NC=CC(=C3C)OCC(F)(F)F)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30662054 | |

| Record name | 2-{[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanesulfonyl}(4,5,6,7-~2~H_4_)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1184999-77-6 | |

| Record name | 2-{[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanesulfonyl}(4,5,6,7-~2~H_4_)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。